

Application Notes and Protocols: Imiquimod-Induced Skin Inflammation Model with JNJ-61803534

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Compound of Interest		
Compound Name:	JNJ-3534	
Cat. No.:	B1192960	Get Quote

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Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis. The imiquimod (IMQ)-induced skin inflammation model in mice is a widely used and robust preclinical model that recapitulates many of the key histopathological and immunological features of human plaque psoriasis, including its dependence on the IL-23/IL-17 axis.[1][2] This model is valuable for the in vivo screening and pharmacological characterization of novel anti-psoriatic drug candidates.

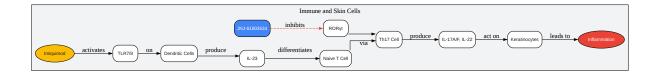
JNJ-61803534 is a potent and selective oral inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORyt).[3][4][5][6] RORyt is a nuclear transcription factor that is essential for the differentiation of Th17 cells and the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[7][8] By inhibiting RORyt, JNJ-61803534 effectively suppresses the Th17-mediated inflammatory response, making it a promising therapeutic candidate for the treatment of psoriasis.[9][10]

These application notes provide a detailed protocol for inducing psoriasis-like skin inflammation in mice using imiquimod and for evaluating the therapeutic efficacy of JNJ-61803534 in this model.

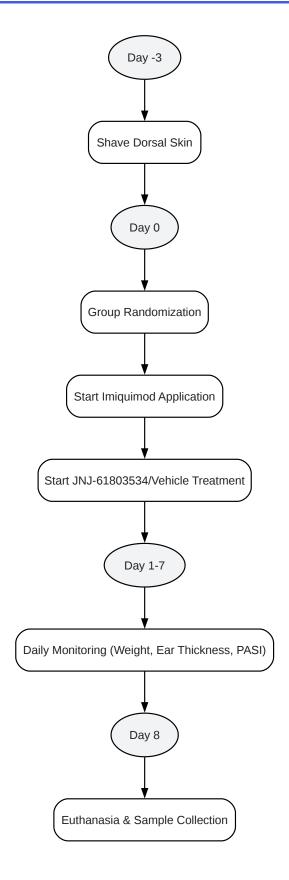


Signaling Pathway of Imiquimod-Induced Inflammation and JNJ-61803534 Intervention









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References

- 1. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of JNJ-61803534, a RORyt Inverse Agonist for the Treatment of Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Topical RORy inverse agonist alleviate preclinical models of psoriasis [morressier.com]
- 8. RORyt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical characterization of the RORyt inhibitor JNJ-61803534 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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